

A Comparative Guide to Analytical Methods for Nickel Determination

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nickel diethyldithiocarbamate	
Cat. No.:	B083840	Get Quote

This guide provides a detailed comparison of common analytical methods for the determination of nickel, tailored for researchers, scientists, and professionals in drug development. The following sections offer an objective look at the performance, protocols, and principles of each technique, supported by experimental data from various studies.

Overview of Analytical Techniques

The accurate quantification of nickel is crucial across various fields, from environmental monitoring to pharmaceutical quality control, due to its roles as both an essential trace element and a potential toxicant or allergen.[1] The choice of analytical method depends on factors such as the required sensitivity, the sample matrix, available instrumentation, and throughput needs. The most prominent techniques include Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), UV-Vis Spectrophotometry, X-Ray Fluorescence (XRF), and Voltammetry.

Quantitative Performance Comparison

The table below summarizes the key performance characteristics of the most widely used methods for nickel determination.

Analytical Method	Principle	Limit of Detection (LOD) / Quantificati on (LOQ)	Linear Range	Precision (%RSD)	Common Application s & Matrices
Flame AAS (F-AAS)	Absorption of light by free atoms in a flame.[1]	LOD: 4.7 μg/L[2]	10 - 20 mg/L[2]	< 5%	High- concentration samples, alloys, ferronickel.[2]
Graphite Furnace AAS (GF-AAS)	Electrotherm al atomization of the sample in a graphite tube.[3]	LOD: 0.031 ng/mL; LOQ: 2.1 μg/g[4]	1 - 25 μg/L	2.1% - 4%[4]	Trace analysis in water, pharmaceutic als, air samples.[4]
ICP-MS	Ionization of atoms in argon plasma and separation of ions by mass-to-charge ratio.[6]	LOQ: 0.159 ng/mL[7]	Wide dynamic range	< 5%	Ultra-trace elemental impurity analysis in pharmaceutic als and biological samples.[6] [7][8]
ICP-OES	Emission of light from excited atoms in argon plasma.[6]	LOQ: 1.74 ng/mL[7]	Wide dynamic range	Typically < 5%	Analysis of cosmetics, pharmaceutic al products.
UV-Vis Spectrophoto metry	Absorption of light by a colored nickel-	-	0.43 - 8.56 μg/mL (with NHA)[10]; 0.3 - 13 μg/mL	-	Water, alloys, edible oils, routine quality

	complex in solution.[9]		(with BMBT) [11]		control.[10] [12]
X-Ray Fluorescence (XRF)	Emission of characteristic X-rays from a material that has been excited by bombardment with high-energy X-rays.[13]	Detection Range: 0.5– 3.3 g/L[13]	Dependent on calibration	Varies with sample prep	Rapid, non-destructive analysis of ores, alloys, and industrial minerals.[13]
Adsorptive Stripping Voltammetry (AdSV)	Preconcentra tion of a Ni- complex onto an electrode surface followed by electrochemic al stripping. [17]	LOD: 0.5 μg/L[17]	1.7 - 150 μg/L[17]	1.5% (repeatability) [17]	Trace analysis in water samples.[17]

Experimental Protocols and Workflows

This section details the generalized experimental procedures for key analytical techniques and provides visual workflows.

Atomic Absorption Spectrometry (AAS)

AAS is a robust and widely used technique for elemental analysis.[1] The Graphite Furnace variant (GF-AAS) offers significantly lower detection limits compared to Flame AAS (F-AAS) by using electrothermal atomization.[18][3]

• Sample Preparation: For aqueous samples, acidification with nitric acid is often sufficient.[18] Solid samples, such as active pharmaceutical ingredients (APIs) or alloys, require digestion, often using a combination of nitric acid and hydrogen peroxide in a microwave digestion

system to ensure complete dissolution.[4] For water-suspended sediment, a preliminary digestion is required.[18]

- Standard Preparation: A stock solution of nickel (e.g., 1000 µg/mL) is prepared from a
 certified reference material.[19] A series of calibration standards are prepared by serial
 dilution of the stock solution with acidified, demineralized water.[20]
- Instrumental Analysis:
 - An autosampler injects a small volume (e.g., 20 μL) of the sample or standard into the graphite tube.[18]
 - A matrix modifier (e.g., palladium chloride and magnesium nitrate) may be added to reduce interferences.[3][20]
 - The furnace program is initiated, which involves sequential drying, charring (pyrolysis), and atomization steps at high temperatures (e.g., 2600°C for atomization).[18]
 - During atomization, a nickel hollow-cathode lamp emits light at a characteristic wavelength (e.g., 232.0 nm), which is passed through the atomic vapor in the furnace.[3]
- Quantification: The instrument measures the absorbance of light by the nickel atoms. This absorbance is proportional to the nickel concentration in the sample, which is determined by comparing the signal to the calibration curve generated from the standards.[1][18]

Click to download full resolution via product page

Caption: Generalized workflow for nickel determination by GF-AAS.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique capable of multi-elemental analysis at ultra-trace levels, making it ideal for stringent applications like pharmaceutical impurity testing.[6][8]

- Sample Preparation: Similar to GF-AAS, thorough sample digestion is critical to eliminate the
 organic matrix and prevent interferences. Microwave-assisted acid digestion using reverse
 aqua regia or a mixture of nitric acid and other acids is common for pharmaceutical
 formulations.[4][7]
- Standard Preparation: Multi-element calibration standards are prepared in the same acid matrix as the samples. An internal standard (e.g., Rhodium) is often added to all samples, standards, and blanks to correct for instrumental drift and matrix effects.
- Instrumental Analysis:
 - The prepared sample solution is introduced via a nebulizer into a spray chamber, forming a fine aerosol.
 - The aerosol is transported into a high-temperature (6000–10000 K) argon plasma torch.
 - The plasma dries, atomizes, and ionizes the nickel atoms.
 - The resulting ions are extracted from the plasma through an interface (sampler and skimmer cones) into the high-vacuum mass spectrometer.
 - Ion optics focus the ion beam towards a mass analyzer (e.g., a quadrupole), which separates the ions based on their mass-to-charge ratio.
 - A detector counts the ions for the specific nickel isotopes.
- Quantification: The ion counts are converted into concentration values by comparison with the calibration curve. The use of a collision/reaction cell with a gas like helium can help remove polyatomic interferences (kinetic energy discrimination).

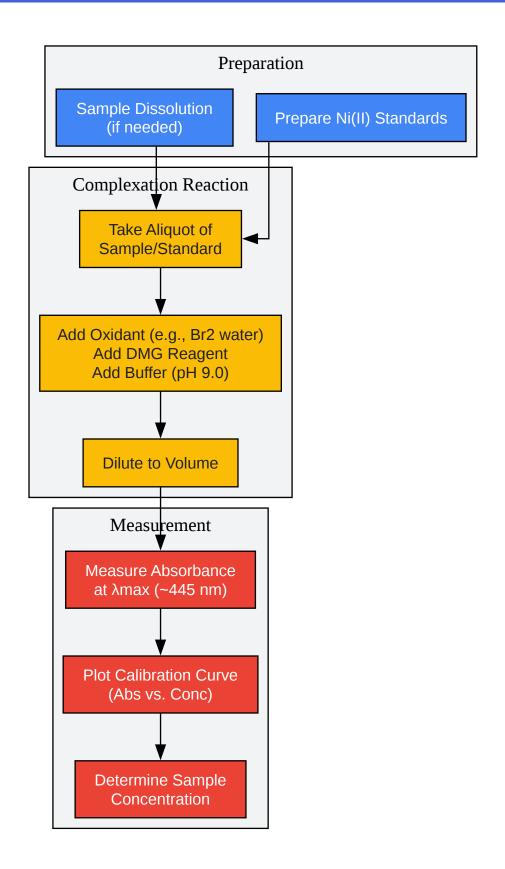
Click to download full resolution via product page

Caption: Workflow for trace nickel analysis in pharmaceuticals by ICP-MS.

UV-Vis Spectrophotometry

This colorimetric method is valued for its simplicity, speed, and cost-effectiveness.[12] It relies on the formation of a colored complex between Ni(II) ions and a specific organic reagent.

- Sample Preparation: Solid samples like alloys are first dissolved in an acid mixture (e.g., HCl and HNO3).[10] Water samples may be used directly after filtration.[21]
- Standard Preparation: A standard nickel solution is prepared by dissolving a known weight of a high-purity nickel salt, like ammonium nickel(II) sulfate, in water.[9] Working standards are made by diluting this stock solution.
- Complex Formation:
 - An aliquot of the sample or standard solution is placed in a volumetric flask.
 - An oxidizing agent (e.g., bromine water) is added to oxidize Ni(II) to a higher oxidation state, which is necessary for the formation of the stable, colored complex.[9]
 - A solution of dimethylglyoxime (typically 1% in ethanol) is added.
 - The pH is adjusted to an alkaline range (e.g., pH 9.0) using a buffer solution to facilitate complex formation.[10]
 - The solution is diluted to the final volume with distilled water and allowed to stand for a few minutes for full color development.[22]



Measurement & Quantification: The absorbance of the resulting red-colored solution is
measured at its wavelength of maximum absorption (λmax), which is around 445 nm for the
Ni-DMG complex.[9][22] The concentration of nickel in the sample is determined from a
calibration curve plotted from the absorbance values of the standard solutions.[9]

Click to download full resolution via product page

Caption: Experimental workflow for spectrophotometric determination of nickel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Determination of nickel in water samples by Atomic absorption spectroscopy (AAS) -STEMart [ste-mart.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Nickel- Determination by AAS | OIV [oiv.int]
- 4. researchgate.net [researchgate.net]
- 5. baua.de [baua.de]
- 6. impactfactor.org [impactfactor.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. wjpps.com [wjpps.com]
- 9. egyankosh.ac.in [egyankosh.ac.in]
- 10. longdom.org [longdom.org]
- 11. ijiset.com [ijiset.com]
- 12. chemijournal.com [chemijournal.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Analysis of Nickel ore samples prepared as fused beads | Malvern Panalytical [malvernpanalytical.com]
- 15. Analysis Of Nickel Ore Using X-Ray Fluorescence Spectrometry Analyzing Metals [thermofisher.com]
- 16. Handheld XRF Analyzers Enhance Mineral Exploration and Grade Control of Nickel Sulphides [ims.evidentscientific.com]
- 17. mdpi.com [mdpi.com]
- 18. nemi.gov [nemi.gov]
- 19. Determination of Trace Nickel in Water Samples by Graphite Furnace Atomic Absorption Spectrometry after Mixed Micelle-Mediated Cloud Point Extraction - PMC

[pmc.ncbi.nlm.nih.gov]

- 20. oiv.int [oiv.int]
- 21. ijbio.com [ijbio.com]
- 22. redalyc.org [redalyc.org]
- To cite this document: BenchChem. [A Comparative Guide to Analytical Methods for Nickel Determination]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083840#comparing-analytical-methods-for-nickel-determination]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com